![molecular formula C21H21N3O2S B2686603 N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide CAS No. 2097863-74-4](/img/structure/B2686603.png)
N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is a quinazoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Synthesis and Biochemical Properties
One study detailed the synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, to improve its low aqueous solubility for in vivo evaluation. This research found that introducing amino functionalities at the 2-position of the quinazolin-4-one ring significantly increased water solubility. Some analogues exhibited up to 6-fold greater cytotoxicity than CB30865 and retained its unique biochemical characteristics, such as a delayed, non-phase-specific cell-cycle arrest (Bavetsias et al., 2002).
Antiviral and Antitumor Applications
Novel 2,3-disubstituted quinazolin-4(3H)-ones were synthesized and evaluated for antiviral activity against a range of viruses, including influenza A and severe acute respiratory syndrome coronavirus. These compounds were characterized by their enhanced cytotoxicity and potential antiviral properties, showcasing the versatility of quinazolin-4-one derivatives in medicinal chemistry (Selvam et al., 2007).
Innovative Synthetic Approaches
Research on N-aryl benzylic amines expanded the scope for synthesizing benzamidine and benzoxazine heterocycles, providing a novel method for accessing quinazolin-4(3H)-ones. This metal-free approach, mediated by K2S2O8, highlights the potential for developing new synthetic routes to quinazolinone derivatives, emphasizing their broad applicability in creating biologically active compounds (Laha et al., 2015).
Heterocyclic Compound Synthesis for Antiparkinsonian Agents
Synthesis of new azetidinonyl/thiazolidinonyl quinazolinone derivatives as potential antiparkinsonian agents showcases the therapeutic potential of quinazolinone derivatives beyond their antiviral and antitumor applications. This research underscores the importance of quinazolin-4-one derivatives in developing treatments for neurological disorders (Kumar et al., 2012).
properties
IUPAC Name |
N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-19(22-16-5-1-2-6-16)15-11-9-14(10-12-15)13-24-20(26)17-7-3-4-8-18(17)23-21(24)27/h3-4,7-12,16-17H,1-2,5-6,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEVZQQXKSVNJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=CC=CC4=NC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156592847 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.